(2E)-3-(furan-2-yl)-N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}prop-2-enamide

EGFR-T790M Kinase Inhibition Covalent Warhead

(2E)-3-(furan-2-yl)-N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}prop-2-enamide is a synthetic, small-molecule heterocycle (MF: C14H12N4O2, MW: 268.27 g/mol) characterized by a pyrazolo[1,5-a]pyrimidine core, a 2-methyl substitution, and an (E)-furan-2-yl-acrylamide side chain at the 6-position. This scaffold is widely recognized in medicinal chemistry for its ability to interact with the ATP-binding pocket of kinases, and patent literature confirms that substituted pyrazolo[1,5-a]pyrimidines are claimed as cyclin-dependent kinase (CDK) inhibitors.

Molecular Formula C14H12N4O2
Molecular Weight 268.276
CAS No. 1799264-55-3
Cat. No. B2436191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(furan-2-yl)-N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}prop-2-enamide
CAS1799264-55-3
Molecular FormulaC14H12N4O2
Molecular Weight268.276
Structural Identifiers
SMILESCC1=NN2C=C(C=NC2=C1)NC(=O)C=CC3=CC=CO3
InChIInChI=1S/C14H12N4O2/c1-10-7-13-15-8-11(9-18(13)17-10)16-14(19)5-4-12-3-2-6-20-12/h2-9H,1H3,(H,16,19)/b5-4+
InChIKeyOBBBJTZRANMWKB-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2E)-3-(Furan-2-yl)-N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}prop-2-enamide (CAS 1799264-55-3): A Pyrazolo[1,5-a]pyrimidine Acrylamide for Focused Kinase Libraries


(2E)-3-(furan-2-yl)-N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}prop-2-enamide is a synthetic, small-molecule heterocycle (MF: C14H12N4O2, MW: 268.27 g/mol) characterized by a pyrazolo[1,5-a]pyrimidine core, a 2-methyl substitution, and an (E)-furan-2-yl-acrylamide side chain at the 6-position . This scaffold is widely recognized in medicinal chemistry for its ability to interact with the ATP-binding pocket of kinases, and patent literature confirms that substituted pyrazolo[1,5-a]pyrimidines are claimed as cyclin-dependent kinase (CDK) inhibitors [1]. The compound's structural features position it as a candidate for constructing focused kinase inhibitor screening libraries, but no primary research paper or publicly available biological dataset quantifying the activity of this specific compound was identified as of 2026-05-12.

Why Generic Pyrazolo[1,5-a]pyrimidines Cannot Substitute for (2E)-3-(furan-2-yl)-N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}prop-2-enamide in Focused Screens


Within the pyrazolo[1,5-a]pyrimidine class, minor structural modifications cause profound shifts in kinase selectivity and potency [1]. The specific (E)-furan-2-yl-acrylamide moiety at the 6-position of this compound is not a generic appendage; analogous acrylamide derivatives are designed as covalent warheads targeting non-catalytic cysteines, and even small changes in the warhead geometry or electronics can abolish target engagement [2]. Generic substitution with a pyrazolo[1,5-a]pyrimidine lacking this exact substitution pattern—or bearing a different heterocycle such as phenyl or thienyl—is therefore likely to fail in reproducing the chemical biology or pharmacological profile intended for this specific building block.

Quantitative Differentiation Evidence for (2E)-3-(furan-2-yl)-N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}prop-2-enamide: Comparative Data from the Pyrazolo[1,5-a]pyrimidine Class


EGFR-T790M Kinase Inhibition: A Structural Rationale for the Furan-2-yl Acrylamide Warhead

No direct IC50 data exists for CAS 1799264-55-3. However, a structurally related pyrazolo[1,5-a]pyrimidine bearing a furan-2-yl substitution at the 7-position (Compound 6, a dual EGFR-T790M/VEGFR-2 inhibitor) achieved an EGFR-T790M IC50 of 0.26 μM [1]. The target compound features an (E)-furan-2-yl-acrylamide at the 6-position, which is a privileged covalent warhead geometry for targeting the EGFR-T790M gatekeeper cysteine (Cys797) [2]. This geometric and electronic arrangement is absent in non-furan analogs or saturated propenamide derivatives, supporting the hypothesis that the target compound may engage EGFR-T790M in a differentiated manner relative to simple pyrazolo[1,5-a]pyrimidine cores.

EGFR-T790M Kinase Inhibition Covalent Warhead

VEGFR-2 Kinase Inhibition: Positioning vs. Clinical Standard Sorafenib

The closest structural comparator, Compound 6 (7-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine derivative), inhibited VEGFR-2 with an IC50 of 0.95 μM, whereas sorafenib, a clinically approved multi-kinase inhibitor, achieved an IC50 of 0.045 μM in the same panel [1]. While Compound 6 is 21-fold less potent than sorafenib against VEGFR-2, it demonstrated a distinct selectivity window by potently co-inhibiting EGFR-T790M (IC50 0.26 μM)—a target not engaged by sorafenib. The target compound, by virtue of its (E)-furan-2-yl-acrylamide at the 6-position, is structurally poised to explore a similar dual EGFR/VEGFR-2 selectivity profile, a differentiation dimension that 2-methylpyrazolo[1,5-a]pyrimidines with non-furan or saturated substituents cannot address.

VEGFR-2 Angiogenesis Kinase Selectivity

Cytotoxicity in Human Cancer Cell Lines: Furan-Substituted Analogs Demonstrate Sub-10 μM Potency

In a panel of four human cancer cell lines (HCT-116, MCF-7, HepG2, A549), the furan-2-yl-substituted pyrazolo[1,5-a]pyrimidine Compound 6 demonstrated IC50 values of 9.90, 7.95, 5.35, and 5.60 μM, respectively, which were superior to erlotinib (IC50: 13.91, 8.20, 7.73, 5.49 μM) in three of four cell lines [1]. In contrast, a non-furan analog (Compound 9, bearing a 4-chlorophenyl substitution) showed IC50 values ranging from 25.8 to 42.3 μM across the same panel, representing a >3-fold loss of potency [1]. The target compound, carrying an (E)-furan-2-yl-acrylamide, is predicted to fall within the furan-substituted potency cluster rather than the non-furan cluster, based on the consistent structure-activity relationship (SAR) observed in this chemotype.

Cytotoxicity HCT-116 MCF-7 HepG2

CDK Inhibition: Patent-Supported Scaffold with a Differentiated Substitution Vector

US Patent US-8580782-B2 explicitly claims substituted pyrazolo[1,5-a]pyrimidines as cyclin-dependent kinase (CDK) inhibitors, with exemplified compounds showing CDK2 IC50 values ranging from 0.012 to 2.4 μM [1]. The patent describes substitution at positions 3, 5, and 7, but does not exemplify a 6-position (E)-furan-2-yl-acrylamide. Compounds in the patent lacking a furan ring typically require an additional aryl or heteroaryl substituent at position 3 to achieve sub-100 nM potency. The target compound, with its unique 6-position acrylamide vector, occupies underexplored chemical space in the CDK inhibitor patent landscape, potentially offering a novel binding mode that circumvents existing intellectual property constraints.

CDK Cyclin-Dependent Kinase Patent

Normal Cell Selectivity: Furan Analogs Exhibit Therapeutic Window (Selectivity Index > 5)

Furan-2-yl-substituted pyrazolo[1,5-a]pyrimidines (Compounds 4, 5, and 6) exhibited IC50 values of 54.9–57.6 μM against normal VERO (African green monkey kidney) cells, compared to IC50 values of 5.35–9.90 μM against cancer cell lines, yielding calculated Selectivity Indices (SI = IC50,VERO / IC50,cancer) of 5.5–10.8 [1]. In contrast, the clinical drug sorafenib showed an SI of approximately 1.2 (VERO IC50 ≈ 5.5 μM / HepG2 IC50 4.00 μM), indicating minimal cancer selectivity in this in vitro model [1]. The target compound, by analogy to the furan-substituted cluster, is predicted to exhibit a similarly favorable selectivity window relative to multi-kinase clinical agents.

Selectivity VERO Therapeutic Index

Optimal Procurement and Application Scenarios for (2E)-3-(furan-2-yl)-N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}prop-2-enamide


Focused Kinase Inhibitor Library Design Targeting ATP-Binding Site Cysteines

The (E)-furan-2-yl-acrylamide moiety is a privileged electrophilic warhead for covalently targeting non-catalytic cysteines in kinases (e.g., Cys797 in EGFR, Cys481 in BTK, Cys909 in JAK3). This compound is an ideal building block for constructing targeted covalent inhibitor (TCI) libraries, where it can serve as a core scaffold for structure-activity relationship (SAR) exploration around the acrylamide geometry and furan electronics. In contrast to generic pyrazolo[1,5-a]pyrimidines that lack this warhead, this compound enables direct interrogation of covalent binding modes without additional synthetic derivatization [1].

Dual EGFR/VEGFR-2 Inhibitor Lead Identification in Anti-Angiogenic Cancer Programs

Class-level evidence demonstrates that furan-2-yl-substituted pyrazolo[1,5-a]pyrimidines can achieve dual EGFR-T790M/VEGFR-2 inhibition at sub-micromolar concentrations, a profile not achievable with clinical agents such as sorafenib or erlotinib alone [1]. This compound, with its 6-position acrylamide vector, is positioned for medicinal chemistry optimization toward dual inhibitors that simultaneously target tumor cell proliferation (EGFR) and tumor angiogenesis (VEGFR-2). Procurement for this scenario should be paired with a commitment to downstream kinase profiling and cellular assays.

IP-Diversification and Freedom-to-Operate Library Construction Around CDK Inhibitor Scaffolds

US Patent US-8580782-B2 covers pyrazolo[1,5-a]pyrimidines as CDK inhibitors with substitution at positions 3, 5, and 7. This compound introduces a 6-position acrylamide, a vector not exemplified in the patent [1]. Organizations seeking to develop novel CDK inhibitors with a differentiated IP position can use this compound as a starting point for lead generation, potentially accessing patentable chemical space that avoids existing freedom-to-operate constraints.

Selective Cytotoxicity Screening Cascade with Built-In Counter-Screen

Because furan-substituted analogs consistently demonstrate Selectivity Indices > 5 when comparing cancer cell lines (IC50 5–10 μM) to normal VERO cells (IC50 > 50 μM), this compound is well-suited for screening cascades that incorporate a normal-cell counter-screen from the outset [1]. This reduces the burden of late-stage toxicity-related attrition by triaging non-selective cytotoxic compounds early in the hit-to-lead process.

Quote Request

Request a Quote for (2E)-3-(furan-2-yl)-N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.